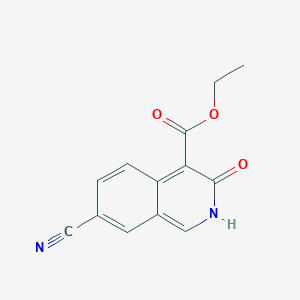

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C13H10N2O3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate typically involves the reaction of isoquinoline derivatives with ethyl cyanoacetate under specific conditions. One common method includes the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Reaktionstypen

Ethyl-7-Cyano-3-oxo-2,3-dihydroisochinolin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann je nach verwendetem Oxidationsmittel zu verschiedenen Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin oder andere funktionelle Gruppen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators verwendet werden.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden oft verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Aminen oder Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Ethyl-7-Cyano-3-oxo-2,3-dihydroisochinolin-4-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und als potentieller Inhibitor in biochemischen Assays verwendet werden.

Medizin: Es wird derzeit erforscht, ob es als pharmazeutisches Mittel eingesetzt werden kann, insbesondere bei der Entwicklung von Medikamenten gegen neurologische Erkrankungen.

Industrie: Es wird zur Herstellung von Spezialchemikalien und Materialien mit besonderen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-7-Cyano-3-oxo-2,3-dihydroisochinolin-4-carboxylat beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe und der Isochinolinring können mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Diese Wechselwirkung kann verschiedene biochemische Prozesse beeinflussen, was zu den beobachteten Wirkungen der Verbindung führt .

Wissenschaftliche Forschungsanwendungen

Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 7-cyano-3-oxo-2,3-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The cyano group and the isoquinoline ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-7-Brom-3-oxo-2,3-dihydroisochinolin-4-carboxylat

- Ethyl-3-oxo-3,4-dihydrochinoxalin-2-carboxylat

- Ethyl-7-Cyano-3-oxo-3,4-dihydrochinoxalin-2-carboxylat

Einzigartigkeit

Ethyl-7-Cyano-3-oxo-2,3-dihydroisochinolin-4-carboxylat ist durch das Vorhandensein sowohl einer Cyanogruppe als auch einer Estergruppe am Isochinolinring einzigartig.

Eigenschaften

Molekularformel |

C13H10N2O3 |

|---|---|

Molekulargewicht |

242.23 g/mol |

IUPAC-Name |

ethyl 7-cyano-3-oxo-2H-isoquinoline-4-carboxylate |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)11-10-4-3-8(6-14)5-9(10)7-15-12(11)16/h3-5,7H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

DWPGUWUQFUOZPU-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C2C=CC(=CC2=CNC1=O)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-chloro-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B11872397.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11872400.png)

![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile](/img/structure/B11872427.png)

![9,10-Dihydronaphtho[2,3-b]benzofuran-7(8H)-one](/img/structure/B11872428.png)

![6-Chloro-2-methyl-3-phenylimidazo[1,2-A]pyridine](/img/structure/B11872433.png)